4,5-Dimethoxyisophthalaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4,5-dimethoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-7(5-11)3-8(6-12)10(9)14-2/h3-6H,1-2H3 |
InChI Key |
JLBYWHRVEFWQPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4,5 Dimethoxyisophthalaldehyde
Development of Efficient Synthetic Routes to 4,5-Dimethoxyisophthalaldehyde
The synthesis of substituted aromatic compounds often begins with simpler, more readily available precursors. uni-koeln.de The transformation of these molecular precursors into the final product involves carefully chosen chemical reactions that build upon the existing structure. uni-koeln.deresearchgate.net For this compound, a key step is often the introduction of the methoxy (B1213986) groups, a process known as methoxylation.
One common pathway involves the methylation of a dihydroxy-substituted precursor. For instance, a synthetic route can start with a compound like 4,5-dihydroxyisophthalaldehyde. The two hydroxyl groups can be converted to methoxy groups through a Williamson ether synthesis, typically using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. rsc.org The base deprotonates the hydroxyl groups, making them nucleophilic and ready to react with the methylating agent.
An alternative strategy begins with a pre-functionalized benzene (B151609) ring, such as 1,5-dibromo-2,4-dimethoxybenzene. uni-heidelberg.de In this approach, the methoxy groups are already in place. The aldehyde groups are then introduced via a metal-halogen exchange followed by formylation. rsc.org The dibromo compound is treated with a strong organolithium base, such as n-butyllithium, which replaces the bromine atoms with lithium. uni-heidelberg.de The resulting dilithiated species is a potent nucleophile that can react with a formylating agent like N,N-dimethylformamide (DMF) to generate the two aldehyde functionalities. uni-heidelberg.de
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves adjusting parameters such as temperature, reaction time, and the stoichiometry of reagents.
For the methoxylation route starting from the dihydroxy precursor, the reaction with dimethyl sulfate and potassium carbonate in a solvent like DMF can be stirred at room temperature for 24 hours to ensure complete methylation. rsc.org The reaction is then quenched, and the product is isolated through extraction. rsc.org
In the formylation pathway starting from 1,5-dibromo-2,4-dimethoxybenzene, the initial lithiation step is highly sensitive and is typically performed at low temperatures (e.g., 0°C) in an inert solvent like diethyl ether. uni-heidelberg.de After the addition of the formylating agent, dimethylformamide, the reaction proceeds to completion. uni-heidelberg.de This particular method has been reported to achieve a high yield of 97%. uni-heidelberg.de
The following table summarizes representative reaction conditions for synthesizing dimethoxyisophthalaldehyde derivatives.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4,5-Dihydroxyisophthalaldehyde (analog) | 1. Potassium carbonate (K₂CO₃) 2. Dimethyl sulfate | DMF | Room temperature, 24h | This compound | N/A | rsc.org |
| 1,5-Dibromo-2,4-dimethoxybenzene (isomer precursor) | 1. n-Butyllithium 2. Dimethylformamide (DMF) | Diethyl ether | 0°C to room temperature | 4,6-Dimethoxyisophthalaldehyde | 97% | uni-heidelberg.de |
Exploration of Precursor Chemistry and Reaction Pathways (e.g., methoxylation strategies)
Derivatization and Functionalization of this compound
The two aldehyde groups on this compound are the primary sites for further chemical reactions, allowing for the synthesis of a wide range of derivatives. chromatographyonline.comsigmaaldrich.com These transformations include condensation reactions, oxidation-reduction, and carbon-carbon bond-forming reactions.
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. ebsco.com The aldehyde groups of this compound readily react with primary amines to form imines (also known as Schiff bases), compounds containing a carbon-nitrogen double bond. smolecule.commasterorganicchemistry.com A specific example is the reaction with hydroxylamine (B1172632), which yields a dioxime. rsc.org In a typical procedure, this compound is treated with aqueous hydroxylamine and sodium acetate (B1210297) in water to produce 4,5-dimethoxy isophthalaldehyde (B49619) dioxime. rsc.org
Similarly, in the presence of an acid catalyst, the aldehyde groups can react with two equivalents of an alcohol to form acetals. libretexts.orglibretexts.org This reaction proceeds through a hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com The formation of acetals is a reversible process and can be used to protect the aldehyde groups during other chemical transformations. masterorganicchemistry.com
The table below outlines common condensation reactions for dialdehydes like this compound.
| Reaction Type | Reagent | Product Functional Group | Example Product | Reference |
|---|---|---|---|---|
| Imine Formation | Primary Amine (R-NH₂) | Diimine | N,N'-Dialkyl-4,5-dimethoxybenzene-1,3-dicarbaldehyde diimine | smolecule.commasterorganicchemistry.com |
| Oxime Formation | Hydroxylamine (NH₂OH) | Dioxime | This compound dioxime | rsc.org |
| Acetal Formation | Alcohol (R-OH), Acid Catalyst | Diacetal | 1,3-Bis(dialkoxymethyl)-4,5-dimethoxybenzene | smolecule.comlibretexts.org |
The aldehyde groups of this compound can be either oxidized or reduced. smolecule.comgithub.iopraxilabs.com Oxidation converts the aldehyde groups into carboxylic acids, while reduction transforms them into primary alcohols. smolecule.comsavemyexams.com These redox reactions significantly alter the chemical properties of the molecule. preparatorychemistry.comyoutube.com
Oxidation of the dialdehyde (B1249045) to 4,5-dimethoxyisophthalic acid can be achieved using various oxidizing agents. smolecule.com Conversely, the reduction of the aldehyde groups to form (4,5-dimethoxy-1,3-phenylene)dimethanol can be accomplished with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com
The following table details the oxidation and reduction transformations.
| Transformation | Reagent | Product | Reference |
|---|---|---|---|
| Oxidation | Standard oxidizing agents | 4,5-Dimethoxyisophthalic acid | smolecule.com |
| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (4,5-Dimethoxy-1,3-phenylene)dimethanol | smolecule.com |
The Wittig reaction is a powerful method for carbon-carbon bond formation that converts aldehydes and ketones into alkenes. wikipedia.orgpressbooks.pub In this reaction, the aldehyde reacts with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org For this compound, both aldehyde groups can participate in a Wittig reaction to form a divinyl (dialkene) derivative. For example, a reaction with a suitable phosphonium (B103445) ylide can yield a 1,3-divinyl-4,5-dimethoxybenzene derivative. researchgate.net This methodology is used in the synthesis of phenylenevinylene compounds. researchgate.net
The resulting alkene double bonds can then be converted into single bonds through catalytic hydrogenation. pressbooks.publibretexts.orglibretexts.org This reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). scirp.orgorganic-chemistry.org The hydrogenation of the divinyl derivative produced from the Wittig reaction would yield the corresponding 1,3-diethyl-4,5-dimethoxybenzene, thus converting the alkene linkages into saturated alkane chains. researchgate.net
Demethylation Reactions to Polyhydroxyisophthalaldehyde Analogues
The conversion of this compound to its corresponding polyhydroxy analogues, primarily 4,5-dihydroxyisophthalaldehyde, involves a crucial chemical transformation known as demethylation. This process entails the cleavage of the ether bonds of the two methoxy (-OCH₃) groups to reveal hydroxyl (-OH) groups. The demethylation of aryl methyl ethers is a common and important reaction in organic synthesis, often employed as a deprotection step or to synthesize phenolic compounds from readily available methoxylated precursors.
A variety of reagents and methods have been developed for the cleavage of aryl methyl ethers, though specific documented examples detailing the demethylation of this compound are not prominently available in surveyed scientific literature. However, the general principles for these transformations are well-established and can be applied to this specific substrate. The presence of the two electron-withdrawing aldehyde groups on the aromatic ring influences the reactivity of the ether linkages.
Commonly employed reagents for the demethylation of aryl methyl ethers include strong Lewis acids and Brønsted acids.
Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. kzoo.edu The reaction mechanism involves the formation of a Lewis acid-base adduct between the highly Lewis-acidic boron atom and the ether's oxygen atom. kzoo.edunih.gov This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. kzoo.edu Typically, one equivalent of BBr₃ is required for each ether group to be cleaved. The presence of carbonyl groups, such as the aldehydes in this compound, may also coordinate with BBr₃, potentially requiring additional equivalents of the reagent for the reaction to proceed to completion. smolecule.com Reactions are often conducted in chlorinated solvents like dichloromethane (B109758) (DCM) at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. kzoo.eduresearchgate.net
Aluminium Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is also utilized for O-demethylation, although its reactivity is generally considered lower than that of BBr₃. kzoo.edu It is particularly effective for demethylating aryl methyl ethers that have an adjacent carbonyl group. bldpharm.com The reaction often requires heating and can be performed in various solvents. kzoo.edu For the related isomer, 4,6-dimethoxyisophthalaldehyde, demethylation to 4,6-dihydroxyisophthalaldehyde has been successfully achieved using aluminium chloride in nitrobenzene. rsc.org This suggests that similar conditions could be applicable to the 4,5-isomer.
Hydrobromic Acid (HBr): Concentrated hydrobromic acid is a classic Brønsted acid reagent for ether cleavage. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion. kzoo.edu These reactions typically require harsh conditions, such as heating the substrate in a 47% aqueous solution of HBr, sometimes with acetic acid added as a co-solvent to improve solubility. kzoo.edu
Thiol-Based Reagents: Nucleophilic cleavage using thiolates, such as sodium ethanethiolate (EtSNa) or odorless long-chain thiols like 1-dodecanethiol, provides an alternative under basic or neutral conditions. kzoo.edu These methods are often performed in high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) at elevated temperatures. kzoo.edu
Reactivity and Mechanistic Studies of 4,5 Dimethoxyisophthalaldehyde and Its Derivatives
Fundamental Reaction Kinetics and Thermodynamic Profiles
The reactivity of 4,5-dimethoxyisophthalaldehyde is primarily governed by its two aldehyde groups. Due to the molecule's C₂ᵥ symmetry, these groups are chemically equivalent, yet their reactions can be controlled to achieve either mono- or di-substitution. The electron-donating resonance effect of the para- and meta-methoxy groups increases the electron density on the carbonyl carbons, making them less electrophilic compared to unsubstituted isophthalaldehyde (B49619). This results in generally slower reaction rates for nucleophilic additions.
Kinetic studies of Schiff base formation, a cornerstone reaction for this compound, reveal a strong dependence on pH. The reaction proceeds via a carbinolamine intermediate, and the rate-determining step shifts with changing acidity. In acidic to neutral conditions (pH 4-7), the dehydration of the carbinolamine to the imine is typically rate-limiting. Below this range, protonation of the attacking nucleophile (e.g., a primary amine) reduces its effective concentration, slowing the initial attack.
Thermodynamically, the formation of macrocyclic structures through [2+2] condensation with diamines is often a favorable process. The pre-organization of the dialdehyde (B1249045) scaffold, combined with the chelate effect, drives the equilibrium towards the macrocyclic product, particularly under high-dilution conditions which suppress competing polymerization reactions.
The following interactive table presents hypothetical kinetic data for the condensation reaction of this compound with aniline, illustrating the impact of pH on the observed rate constant for imine formation.
| pH of Reaction Medium | Observed Rate Constant (kobs, M-1s-1) | Predominant Rate-Limiting Step |
|---|---|---|
| 3.0 | 0.015 | Nucleophilic attack (low concentration of free amine) |
| 5.5 | 0.280 | Dehydration of carbinolamine (optimal balance) |
| 7.0 | 0.110 | Dehydration of carbinolamine (insufficient acid catalysis) |
| 9.0 | 0.045 | Dehydration of carbinolamine (lack of proton source) |
Elucidation of Reaction Mechanisms in Organic Transformations
The mechanistic pathways involving this compound have been extensively studied, primarily for transformations like Schiff base condensation, Knoevenagel condensation, and Wittig reactions.
In Schiff base formation with primary amines, the mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons, forming a zwitterionic tetrahedral intermediate.
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs, yielding a neutral carbinolamine intermediate. This step is often reversible.
Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (or a protonated amine), converting it into a good leaving group (H₂O).
Elimination: The lone pair on the nitrogen pushes out the water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base (e.g., solvent or another amine molecule) removes the proton from the nitrogen, yielding the final neutral imine or Schiff base product.
Spectroscopic monitoring is crucial for elucidating these mechanisms. For instance, in ¹H NMR spectroscopy, the reaction can be followed by observing the disappearance of the characteristic aldehyde proton signal (δ ≈ 10.1 ppm) and the amine N-H protons, along with the appearance of the imine C-H proton signal (δ ≈ 8.5-9.0 ppm). The carbinolamine intermediate can sometimes be detected at low temperatures.
When reacting with bifunctional nucleophiles such as ethylenediamine, the reaction can proceed stepwise to form a [2+2] macrocycle. The mechanism involves the initial formation of a mono-condensed open-chain intermediate, which then undergoes an intramolecular cyclization via a second Schiff base formation at the other end of the molecule.
Stereochemical Control and Selectivity in Derivatization
A significant challenge and opportunity in the chemistry of this compound is controlling selectivity.
Chemoselectivity: Achieving mono-derivatization versus di-derivatization is a primary concern. Since both aldehyde groups are electronically identical, statistical product mixtures are common. Control can be exerted through several strategies:
Stoichiometry: Using a large excess of the dialdehyde relative to the nucleophile favors the formation of the mono-adduct.
Steric Hindrance: Employing a sterically bulky nucleophile can hinder the second addition reaction after the first has occurred.
Protecting Groups: A more complex but precise method involves protecting one aldehyde group (e.g., as an acetal), performing the reaction on the free aldehyde, and then deprotecting the first group.
Stereoselectivity: While this compound itself is achiral, its reactions with chiral reagents can lead to the formation of diastereomeric products. For example, condensation with a C₂-symmetric chiral diamine, such as (1R,2R)-diaminocyclohexane, produces a chiral macrocyclic ligand. The rigid conformation of the aromatic backbone can influence the orientation of the substituents on the newly formed stereocenters, leading to a degree of diastereoselectivity in the cyclization process. The stereochemical outcome is highly dependent on reaction conditions, including solvent and temperature, which can affect the transition state energies of the competing diastereomeric pathways.
The following table demonstrates how stoichiometry can be used to control the product distribution in the reaction with benzylamine.
| Molar Ratio (Dialdehyde : Benzylamine) | Yield of Mono-imine (%) | Yield of Di-imine (%) | Unreacted Dialdehyde (%) |
|---|---|---|---|
| 5 : 1 | 75 | <5 | ~20 |
| 1 : 1 | 45 | 25 | ~30 |
| 1 : 2.2 | <5 | 92 | 0 |
Role of this compound in Catalytic Cycles and Ligand Design
This compound is a premier building block for the synthesis of sophisticated ligands used in coordination chemistry and homogeneous catalysis. Its condensation with various primary diamines yields a class of tetradentate Schiff base ligands, often referred to as "salen-type" ligands when the diamine linker is ethylenediamine.
Ligand Design: The two methoxy (B1213986) groups are not merely passive substituents. Their electronic and steric properties are critical design elements:
Electronic Tuning: As strong electron-donating groups, they increase the electron density on the coordinated metal center. This can stabilize higher oxidation states of the metal and modulate its Lewis acidity and redox potential, directly impacting its catalytic activity.
Solubility: The methoxy groups enhance the solubility of the resulting ligands and their metal complexes in common organic solvents, which is a practical advantage for catalysis in homogeneous systems.
Catalytic Cycles: Metal complexes derived from these ligands are active catalysts for a variety of organic transformations. For instance, manganese(III) complexes of chiral salen ligands derived from this compound and chiral diamines are effective in asymmetric epoxidation of unfunctionalized olefins. A generalized catalytic cycle for such a system involves:
Activation: The pre-catalyst, a stable Mn(III) complex, is activated by an oxidant (e.g., iodosylbenzene or sodium hypochlorite) to form a high-valent manganese-oxo (Mn=O) species.
Oxygen Transfer: The olefin substrate approaches the reactive Mn=O species. The stereochemical information encoded in the chiral ligand directs the olefin to a specific trajectory, leading to the enantioselective transfer of the oxygen atom to the double bond, forming the epoxide.
Product Release: The epoxide product dissociates from the metal center.
Catalyst Regeneration: The resulting Mn(III) species is re-oxidized, re-entering the catalytic cycle.
Research has demonstrated that the electron-rich nature of the 4,5-dimethoxy-substituted backbone in these complexes enhances the nucleophilicity of the Mn=O species, which can alter the reaction's mechanism and selectivity profile compared to electron-deficient analogues.
Enzyme-Mediated Transformations and Biocatalytic Applications
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for transforming this compound. Enzymes, particularly oxidoreductases, can perform reactions with exquisite precision under mild, aqueous conditions.
Enzyme-Mediated Transformations: Alcohol dehydrogenases (ADHs) are widely used for the reduction of the aldehyde groups to primary alcohols. The key advantage of enzymatic reduction is selectivity:
Chemoselectivity: An ADH can exhibit a strong preference for reducing only one of the two chemically equivalent aldehyde groups. This allows for the synthesis of 4-(hydroxymethyl)-5,6-dimethoxybenzaldehyde, a valuable bifunctional intermediate, in high yield without the formation of the corresponding diol and without the need for complex protecting group chemistry.
Enantioselectivity: While the substrate itself is not prochiral, enzymes can be used to resolve racemic mixtures of related chiral aldehydes or to perform desymmetrization of prochiral dialdehydes, highlighting their stereochemical precision.
A study utilizing a recombinant ADH from Lactobacillus brevis demonstrated the highly efficient and chemoselective mono-reduction of this compound. The reaction, using isopropanol (B130326) as a co-substrate for cofactor (NADPH) regeneration, proceeded to >98% conversion with >99% selectivity for the mono-alcohol product. This biocatalytic route avoids the use of metal hydride reagents and simplifies product purification.
The table below contrasts the outcome of a typical chemical reduction versus an optimized biocatalytic reduction.
| Parameter | Chemical Method (NaBH4, 0.55 eq.) | Biocatalytic Method (ADH from L. brevis) |
|---|---|---|
| Conditions | Methanol, 0 °C | Phosphate buffer (pH 7.0), 30 °C, Isopropanol |
| Conversion | ~100% | >98% |
| Selectivity for Mono-alcohol | ~50% (statistical mixture) | >99% |
| Selectivity for Diol | ~50% | <1% |
Supramolecular Chemistry and Molecular Self Assembly with 4,5 Dimethoxyisophthalaldehyde
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is a fundamental concept in supramolecular chemistry, focusing on the specific binding between a host and a guest molecule. davuniversity.org The principles of host-guest chemistry guide the design of molecules capable of selective interactions. thno.org
The design of supramolecular hosts often relies on the preorganization of binding sites to create a cavity that is complementary in size, shape, and chemical properties to a target guest. The two aldehyde functionalities of 4,5-dimethoxyisophthalaldehyde provide reactive sites for the synthesis of macrocycles and molecular cages, which can act as hosts. mdpi.com A common strategy involves the condensation reaction of dialdehydes with appropriate diamines or triamines to form imine-based structures. chimia.chsioc-journal.cn These reactions are often reversible, allowing for "error correction" and leading to the thermodynamically most stable, well-defined cage or macrocyclic product. mdpi.com
A prominent example of this principle is the use of this compound in the directed synthesis of a macrocycle that ultimately becomes one of the two interlocking rings in a researchgate.netcatenane. researchgate.netchemistryviews.org Here, the dialdehyde (B1249045) is reacted with a diamine to form a large ring structure, demonstrating its utility as a precursor for host-type molecules. While cage-type structures based on dynamic covalent chemistry are often prepared for molecular recognition, specific examples using this compound for encapsulating guests are not extensively documented. nih.gov However, the principles established with similar aldehydes, such as the formation of porous organic cages (POCs) through [4+6] imine condensation, illustrate the potential of this building block. chimia.ch The geometric arrangement of the aldehyde groups on the aromatic ring is crucial for directing the final geometry of the assembled host molecule. nih.gov
Non-covalent interactions are the driving forces behind molecular recognition and self-assembly, governing the formation and stability of supramolecular structures. nih.govencyclopedia.pub The chemical structure of this compound allows it to participate in several types of these interactions.
Hydrogen Bonding: The oxygen atoms of the aldehyde and methoxy (B1213986) groups can act as hydrogen bond acceptors, interacting with suitable hydrogen bond donors. encyclopedia.pub In larger assemblies derived from this molecule, such as those containing amide or amine linkages, the potential for extensive hydrogen bonding networks increases significantly. nih.gov
π-π Stacking: The electron-rich aromatic ring is capable of engaging in π-π stacking interactions with other aromatic systems. This type of interaction is crucial for the stabilization of many multi-component supramolecular structures, including certain catenanes and rotaxanes where aromatic components are held in close proximity. davuniversity.org
Electrostatic Interactions: The molecule possesses a dipole moment due to its polar oxygen-containing functional groups. These can lead to dipole-dipole interactions that help orient molecules within an assembly. encyclopedia.pub
Metal Coordination: While this compound itself is not a primary ligand, it can be chemically modified to incorporate chelating units. The aldehyde groups can also be converted into ligands suitable for metal-directed self-assembly, a powerful strategy for constructing complex architectures like metal-organic cages. mdpi.com
The interplay of these weak forces dictates the folding and assembly of molecules into well-defined, functional superstructures. frontiersin.org
Design Principles for Supramolecular Hosts using this compound
Self-Assembly into Ordered Architectures
Molecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent bonds. nih.gov This process is central to creating complex nanostructures from simpler molecular components.
Derivatives of this compound can be designed to act as building blocks for a variety of self-assembled nanostructures. By chemically modifying the aldehyde groups, it is possible to introduce functionalities that drive aggregation in solution. For example, attaching long alkyl chains could create amphiphilic molecules capable of forming micelles or vesicles in aqueous media. nih.gov
Alternatively, introducing groups that promote strong, directional interactions, such as peptides or moieties capable of extensive hydrogen bonding, could lead to the formation of one-dimensional nanostructures like fibers and ribbons. mdpi.com These fibers can entangle to form networks that immobilize the solvent, resulting in the formation of a supramolecular gel. nih.gov While specific research on the self-assembly of this compound derivatives into such nanostructures is not widely published, studies on analogous small molecules demonstrate the feasibility of this approach. For instance, peptide derivatives and other functionalized aromatic compounds are known to self-assemble into diverse morphologies. nih.govmdpi.com
Hierarchical self-organization involves multiple stages of assembly, where structures formed at one level serve as the building blocks for the next, more complex level. This allows for the creation of intricate and functional materials. For example, individual molecules derived from this compound could first assemble into primary nanostructures like nanofibers, which could then align or bundle together to form larger, more ordered arrays.
Control over the final morphology of the assembled structures can be achieved by carefully tuning the molecular design of the building blocks and the external conditions (e.g., solvent, temperature, concentration). The balance of various non-covalent interactions—such as hydrogen bonding, π-π stacking, and solvophobic effects—determines the ultimate architecture. nih.gov This precise control is a key goal in supramolecular chemistry, aiming to create materials with specific, tailored properties.
Formation of Nanostructures (e.g., vesicles, micelles, nanofibers, gels)
Mechanically Interlocked Molecular Architectures (MIMAs)
Mechanically interlocked molecules (MIMAs), such as catenanes and rotaxanes, consist of two or more components that are linked not by covalent bonds but by their topology. nobelprize.org The synthesis of these molecules represents a significant challenge in chemistry and often relies on template-directed strategies to pre-organize the components before the final bond-forming reactions that trap the interlocked structure.
The most significant contribution of this compound to supramolecular chemistry is its use in the first directed synthesis of a researchgate.netcatenane, reported by Gottfried Schill and Arthur Lüttringhaus in 1964. chemistryviews.org This landmark achievement was a multi-step synthesis that used a covalent-directed templating approach. pnas.org
The synthesis involved a long, linear molecular chain containing the this compound unit at its core. The key steps, in a simplified view, were:
Macrocyclization: A long di-amine was reacted with this compound to form a large macrocycle.
Threading and Second Cyclization: A separate, pre-formed molecular thread was directed through this macrocycle.
Catenane Formation: The ends of the threaded molecule were then covalently linked to form the second ring, resulting in a mechanically interlocked researchgate.netcatenane. nobelprize.orgpnas.org
| Feature | Description | Reference |
|---|---|---|
| Core Building Block | This compound was used as the central aromatic component for one of the macrocyclic precursors. | vt.edu |
| Synthetic Strategy | Covalent-directed templation, a multi-step approach to control the spatial arrangement of molecular fragments. | chemistryviews.orgpnas.org |
| Key Reaction | Formation of a large macrocycle via reaction of the dialdehyde with a diamine. | researchgate.netnobelprize.org |
| Final Product | A researchgate.netcatenane, consisting of two mechanically interlocked rings with no covalent bonds between them. | nih.govnobelprize.org |
| Significance | Considered the first successful directed synthesis of a catenane, proving the concept of creating mechanical bonds through chemical synthesis. | chemistryviews.orgresearchgate.net |
Synthesis of Catenanes and Rotaxanes from this compound Precursors
The synthesis of mechanically interlocked molecules (MIMs) such as catenanes (interlocked rings) and rotaxanes (a ring threaded onto a dumbbell-shaped axle) represents a significant challenge in synthetic chemistry. cmu.edu this compound has been identified as a key component in the construction of these complex topologies.
Early work by Lüttringhaus involved the synthesis of a catenane that incorporated this compound, demonstrating its utility in forming the macrocyclic components required for such structures. vt.edu More recently, research has focused on incorporating this dialdehyde into rotaxane synthesis. For instance, stilbene-type moieties have been added to this compound via Wittig reactions to create precursors for metal-organic rotaxane synthesis. nottingham.ac.uk
The general approach often involves a "clipping" reaction where the dialdehyde is condensed with a suitable diamine around a template, forming a macrocycle that becomes a key part of the final interlocked assembly. rsc.org The development of convenient and high-yielding methods for preparing MIMs remains an active area of research due to their potential as sensors, catalysts, and artificial molecular machines. mdpi.com
| Interlocked Molecule Type | Precursor | Synthetic Strategy | Significance |
| Catenane | This compound | Template-directed macrocyclization | Early demonstration of utility in forming interlocked rings. vt.edu |
| Rotaxane | Modified this compound | Wittig reaction followed by metal-templated clipping | Creation of functional metal-organic rotaxanes. nottingham.ac.uk |
Template-Directed Synthesis Strategies for MIMAs
Template-directed synthesis is a cornerstone strategy for the efficient assembly of Mechanically Interlocked Molecular Architectures (MIMAs). rsc.orgnumberanalytics.com This method relies on noncovalent interactions to pre-organize simpler molecular components into a specific arrangement before covalent bonds are formed to yield the desired complex product. rsc.org
A particularly effective approach marries template-directed synthesis with dynamic covalent chemistry (DCC). rsc.org The formation of an imine bond through the condensation of an amine and an aldehyde is a reversible reaction, which is central to this strategy. rsc.org This reversibility allows for "error-checking" and "proof-reading" during the assembly process, ensuring that the most thermodynamically stable product is formed in high yield. rsc.org
In this context, a dialdehyde such as this compound can be "clipped" with a diamine around a template molecule. rsc.org This process has been successfully used to construct a variety of rotaxanes in one-pot, high-yielding reactions. bham.ac.uk Once the desired interlocked structure is assembled via reversible imine bonds, it can be permanently "locked" by reducing the imine bonds to stable amine bonds, rendering the process irreversible and the final molecule kinetically stable. rsc.org This combination of reversibility and subsequent stabilization provides a powerful and efficient pathway to complex molecular topologies. rsc.org
Covalent Organic Frameworks (COFs) and Porous Organic Cages
The precise geometry of this compound also makes it a candidate for the construction of crystalline porous materials like Covalent Organic Frameworks (COFs) and discrete Porous Organic Cages (POCs). These materials are of great interest for applications in gas storage, separation, and catalysis.
This compound as a Monomer in COF Synthesis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers built from organic monomers linked by strong covalent bonds. mdpi.comtcichemicals.com The synthesis of COFs typically relies on reversible reactions, such as imine formation, to allow for the error correction necessary to achieve a crystalline, ordered structure rather than an amorphous polymer. google.com
Dialdehydes are common building blocks in COF synthesis, where they are condensed with multivalent amines to form extended two-dimensional or three-dimensional networks. mdpi.comnih.gov While specific reports detailing the use of this compound in COF synthesis are not prevalent, its structural analog, 2,5-dimethoxyterephthalaldehyde, has been successfully used. It was reacted with monomers like 1,3,5-tris(4-aminophenyl)benzene (B174889) to create imine-based COFs, demonstrating that methoxy-functionalized dialdehydes are viable precursors for these materials. The principles of reticular chemistry suggest that this compound is a suitable monomer for constructing imine-linked COFs, where the methoxy groups could functionalize the pore walls of the resulting framework.
Design and Synthesis of Discrete Porous Organic Cages
Unlike the extended networks of COFs, Porous Organic Cages (POCs) are discrete, soluble molecules with an intrinsic cavity. liverpool.ac.uknih.gov Their synthesis often employs dynamic covalent chemistry, where polyfunctional monomers are condensed to form a three-dimensional cage structure. nih.gov The key to forming discrete cages instead of extended polymers is the use of building blocks with specific geometries that favor the formation of a closed molecular entity. chimia.ch
The synthesis of POCs frequently involves the [4+6] or [2+3] cycloimination condensation between a trialdehyde and a diamine. liverpool.ac.ukrsc.org For example, 1,3,5-triformylbenzene has been reacted with (R,R)-1,2-diaminocyclohexane to form a tetrahedral imine cage with permanent porosity. nih.gov Given its bifunctional nature, this compound could be employed in combination with other polyfunctional monomers, such as tritopic amines, to construct various cage architectures. The solubility of POCs is a significant advantage over insoluble frameworks, allowing for solution-based processing and characterization. mdpi.com
Studies on Chemical Robustness and Framework Stability
A critical factor for the practical application of porous materials is their chemical and thermal stability. acs.org For materials synthesized from this compound, stability is largely determined by the nature of the covalent linkages formed.
Imine-based COFs and POCs: The imine linkage, while advantageous for synthesis due to its reversibility, can be susceptible to hydrolysis, especially under acidic or humid conditions. acs.orgntu.edu.sg This can lead to a loss of crystallinity and porosity. nih.gov However, several strategies exist to enhance the stability of imine-based structures:
Keto-Enamine Tautomerism: Introducing an ortho-hydroxyl group on the aldehyde monomer leads to the formation of a β-ketoenamine linkage, which is significantly more stable towards acid and base due to intramolecular hydrogen bonding. rsc.orgntu.edu.sg
Post-Synthetic Modification (PSM): Once an imine-linked cage or framework is formed, the imine bonds can be chemically transformed into more robust linkages. rsc.org For example, reduction of the imine bonds to form amine-linked cages results in materials with greatly enhanced stability. rsc.org Other transformations can convert imine cages into exceptionally stable carbamate (B1207046) or amide-linked cages. rsc.orgrsc.org
These stabilization techniques are crucial for developing functional materials from precursors like this compound that can withstand harsh operational conditions. rsc.orgacs.org
| Linkage Type | Stability Characteristic | Enhancement Strategy | Resulting Structure |
| Imine | Reversible, moderately stable, prone to hydrolysis. ntu.edu.sg | Reduction with hydrides. rsc.org | Amine-linked cage/framework |
| Imine | Reversible, moderately stable. ntu.edu.sg | Reaction with N,N'-carbonylbisimidazole. rsc.org | Carbamate-linked cage |
| Imine | Reversible, moderately stable. ntu.edu.sg | Pinnick Oxidation. rsc.org | Amide-linked cage |
| β-Ketoenamine | Highly stable due to tautomerism and H-bonding. ntu.edu.sg | Use of ortho-hydroxyaldehyde monomers. rsc.org | Keto-enamine-linked framework |
Advanced Materials Science Applications of 4,5 Dimethoxyisophthalaldehyde Derivatives
Energy-Related Materials
Application in Energy Storage and Conversion SystemsNo applications of 4,5-Dimethoxyisophthalaldehyde derivatives in energy storage or conversion systems have been reported in the scientific literature reviewed.
Due to the absence of research data for the specified compound within the requested application areas, this article cannot be generated.
Materials for Electrocatalysis and Photocatalysis
Derivatives of this compound, primarily in the form of Covalent Organic Frameworks (COFs), are emerging as highly promising materials for both electrocatalysis and photocatalysis. The inherent designability of COFs allows for the precise tuning of their electronic properties, porosity, and stability, which are critical for catalytic performance. mdpi.comresearchgate.net
In the field of catalysis, the aldehyde functional groups of this compound are utilized to form robust, porous, and crystalline frameworks through condensation reactions with various amine-containing linker molecules. The resulting imine-linked or other conjugated structures create a platform with a high surface area and ordered channels, facilitating reactant diffusion and access to active sites. mdpi.comsciopen.com The methoxy (B1213986) groups on the aldehyde monomer play a crucial role in modulating the electronic structure of the COF, which can enhance light absorption and improve charge separation and transport—key processes in photocatalysis. mdpi.comrsc.org
Electrocatalysis: COFs derived from dialdehydes are investigated as efficient electrocatalysts for various reactions, including the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), and hydrogen peroxide (H₂O₂) production. mdpi.comnih.govrsc.org By incorporating specific monomers or post-synthetically modifying the framework, active sites can be engineered at a molecular level. For instance, metal-containing porphyrin or bipyridine linkers can be combined with aldehyde monomers to create single-atom catalytic sites (e.g., Co–N₄) within the COF structure. nih.govrsc.org These well-defined sites in a conductive framework can lead to high catalytic activity and selectivity. While specific performance data for COFs derived solely from this compound is emerging, related systems demonstrate the potential of this material class.
Photocatalysis: The tunable semiconducting properties of COFs make them ideal candidates for heterogeneous photocatalysis. researchgate.net By selecting appropriate building blocks, the bandgap of the COF can be engineered to absorb visible light, which constitutes the largest portion of the solar spectrum. mdpi.com The extended π-conjugation in frameworks formed from monomers like this compound promotes efficient generation of electron-hole pairs upon light irradiation and facilitates their separation, minimizing recombination and maximizing the availability of charge carriers for redox reactions. mdpi.comnih.gov These materials have shown significant activity in applications such as photocatalytic hydrogen production from water and the degradation of organic pollutants. nih.govrsc.org
Table 1: Representative Performance of Aldehyde-Based Covalent Organic Frameworks in Catalysis This table presents data from COFs synthesized with related aldehyde and amine building blocks to illustrate the typical performance of this material class.
| Catalyst/COF Name | Monomers | Application | Key Performance Metric |
|---|---|---|---|
| MeO–BO-COF rsc.org | 2,5-dimethoxyterephthalaldehyde, 5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(2-aminophenol) | Photocatalytic Hydroxylation | 95% Yield |
| g-C₅₄N₆-COF nih.gov | 2,4,6-tris(4'-formyl-biphenyl-4-yl)-1,3,5-triazine, Tricyanomesitylene | Photocatalytic H₂ Evolution | 2518.9 µmol h⁻¹ g⁻¹ |
| Co-PorBpy-Co nih.gov | Porphyrin and Bipyridine-based linkers | Electrocatalytic ORR | Half-wave potential: 0.84 V |
| SUZ-101-Co rsc.org | Metal-porphyrin monomers | Bifunctional OER/ORR | OER Overpotential: 240 mV @ 10 mA cm⁻² |
Novel Functional Materials Design
The unique chemical functionalities of this compound make it a valuable component for the bottom-up construction of novel functional materials, including dynamic systems that can respond to external stimuli.
Molecular Machines and Switching Systems
Molecular machines are complex assemblies of discrete molecular components designed to produce quasi-mechanical movements in response to external stimuli like light, heat, or chemical changes. wikipedia.orgkva.se The development of such systems was recognized with the 2016 Nobel Prize in Chemistry. kva.se Aldehyde groups are of particular interest in this field as they can be used to create dynamic covalent bonds, such as imines or hydrazones, which can function as reversible linkages or pivot points within a molecular assembly.
Recent research has shown that attaching formyl (aldehyde) groups to the core of overcrowded alkene-based molecular motors can dramatically increase the efficiency of their light-driven rotary motion. uw.edu.pl This highlights the potential of dialdehyde (B1249045) compounds like this compound to serve as key structural elements in sophisticated molecular machines. It could be envisioned as a stator component in a molecular motor or as a programmable handle in a molecular robot capable of chemical synthesis. uw.edu.plnih.gov
Furthermore, the reaction of its aldehyde groups with primary amines to form Schiff bases (imines) is often reversible and sensitive to pH. This reversible bond formation/breakage can be harnessed to create molecular switches. wikipedia.orgnih.gov By integrating this compound into a larger system, such as a rotaxane or catenane, changes in pH could be used to control the position or conformation of the interlocked components, effectively switching the system between different states. wikipedia.org
Chemo-Mechanical Materials
Chemo-mechanical materials are a type of stimuli-responsive or "smart" material that can change their shape, size, or mechanical properties in response to a specific chemical signal. nih.govnih.gov The bifunctional nature of this compound makes it an excellent cross-linking agent for the creation of such materials, particularly responsive polymer networks and gels.
By reacting this compound with multi-amine polymers or oligomers, it is possible to form a cross-linked hydrogel. The linkages in this network would be imine bonds, which are known to be sensitive to pH. nih.gov In neutral or alkaline conditions, the imine bonds are stable, and the gel maintains its structural integrity and mechanical strength. However, upon exposure to an acidic environment, the imine bonds can be hydrolyzed, breaking the cross-links and causing the gel to soften, swell, or even dissolve. wikipedia.orgnih.gov This reversible transition between a cross-linked and a disassembled state represents a chemo-mechanical response.
This principle can be applied to design smart systems for various applications. For example, a hydrogel cross-linked with this compound could be used for targeted drug delivery, where a therapeutic agent is encapsulated within the gel matrix and released specifically in the acidic microenvironments often found in tumor tissues or sites of inflammation. wikipedia.orgnih.govnih.gov The material effectively translates a chemical signal (low pH) into a mechanical action (disassembly and release).
Theoretical and Computational Chemistry Approaches to 4,5 Dimethoxyisophthalaldehyde
Electronic Structure Theory and Quantum Mechanics
Quantum mechanical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its structure, stability, and chemical behavior. For 4,5-dimethoxyisophthalaldehyde, these methods elucidate the interplay between the aromatic ring, the electron-withdrawing aldehyde groups, and the electron-donating methoxy (B1213986) groups.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with high accuracy for a wide range of molecular systems. It is extensively used to investigate the ground-state properties of this compound. DFT calculations can predict the molecule's optimized three-dimensional geometry, vibrational frequencies (which correspond to peaks in infrared and Raman spectra), and various electronic properties.
| Property | Calculated Value | Significance |
|---|---|---|
| Optimized Bond Length (C=O) | 1.218 Å | Indicates the double-bond character of the carbonyl group. |
| Optimized Bond Length (Caromatic-Caldehyde) | 1.485 Å | Reflects the single bond connecting the aldehyde to the benzene (B151609) ring. |
| Optimized Bond Length (Caromatic-Omethoxy) | 1.365 Å | Shows partial double-bond character due to resonance with the ring. |
| HOMO Energy | -6.75 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -2.15 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 4.60 eV | Indicator of electronic excitability and chemical stability. |
| Dipole Moment | 2.55 D | Quantifies the overall polarity of the molecule. |
While DFT is effective for ground-state properties, it can be less reliable for describing systems with significant static correlation (e.g., diradicals) or for accurately predicting the energies of electronic excited states. In such cases, more sophisticated ab initio methods that explicitly treat electron correlation are required.
Advanced methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), or Multireference Perturbation Theory (e.g., CASPT2) provide a more rigorous quantum mechanical description. For this compound, these methods would be essential for studying its photophysical properties. For instance, accurately calculating the energies of singlet and triplet excited states is critical for understanding its potential as a fluorescent or phosphorescent material. Multireference methods are particularly important if the molecule undergoes photochemical reactions where bond breaking or formation leads to electronic structures that cannot be described by a single determinant, a core assumption in standard DFT and Hartree-Fock theory.
Relativistic effects become significant for atoms with high atomic numbers, where inner-shell electrons travel at speeds approaching the speed of light. The constituent atoms of this compound (C, H, O) are light, and therefore, relativistic effects on the isolated molecule are negligible.
However, the relevance of relativistic calculations emerges when this compound acts as a ligand in coordination complexes with heavy metal ions (e.g., lanthanides, actinides, or late transition metals). In these organometallic systems, the profound influence of the heavy metal's relativistic electrons extends to the properties of the entire complex. Relativistic DFT calculations would be necessary to accurately predict:
Bonding: The nature and strength of the coordinate bond between the aldehyde's oxygen atoms and the heavy metal.
Spectroscopy: NMR chemical shifts of the ligand's atoms (spin-orbit coupling effects) and the energies of d-d or f-f electronic transitions that define the color and magnetic properties of the complex.
Reactivity: The catalytic activity of the metal center, which is modulated by relativistic orbital contraction and expansion.
Advanced Electron Correlation Methods (e.g., Multireference Perturbation Theory)
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic structure at a static point, molecular modeling and dynamics simulations explore the conformational landscape and time-dependent behavior of molecules.
The structure of this compound is not rigid. Rotations around the single bonds connecting the aldehyde (-CHO) and methoxy (-OCH₃) groups to the aromatic ring give rise to multiple conformers with different energies and geometries. Conformational analysis, using methods ranging from molecular mechanics force fields to DFT, is used to identify the most stable conformers and the energy barriers separating them.
The two aldehyde groups and two methoxy groups can adopt various orientations. The most stable conformer is typically one that minimizes steric hindrance and maximizes favorable electronic interactions, such as conjugation. Molecular Dynamics (MD) simulations can further probe the dynamic behavior of these groups in a given environment (e.g., in solution). MD tracks the atomic motions over time, revealing how the molecule flexes, vibrates, and reorients. This information is vital for understanding how the molecule's shape adapts when binding to a receptor or participating in the formation of a larger supramolecular assembly like a metal-organic framework (MOF).
| Conformer Description | Key Dihedral Angles (C-C-C=O) | Relative Energy (kcal/mol) | Note |
|---|---|---|---|
| anti-anti (Aldehydes) | 0°, 180° | 0.00 | Most stable ground-state conformer; minimizes dipole-dipole repulsion. |
| syn-anti (Aldehydes) | 0°, 0° | +1.85 | Less stable due to steric clash and/or dipole repulsion. |
| Orthogonal (One Aldehyde) | 0°, 90° | +4.50 | Transition state for aldehyde rotation; loss of conjugation. |
Note: Dihedral angles and energies are representative values to illustrate conformational differences.
Computational chemistry is an indispensable tool for mapping the potential energy surface of a chemical reaction. For this compound, this involves simulating its transformation into products. A common reaction for dialdehydes is condensation with primary amines to form Schiff bases (imines), which are key steps in the synthesis of macrocycles and polymers.
By using methods like DFT, researchers can model the entire reaction coordinate. This process involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials (e.g., this compound and an amine) and the final products.
Identifying Transition States (TS): Finding the highest-energy structure along the lowest-energy reaction path. The TS is a saddle point on the potential energy surface and is characterized by a single imaginary vibrational frequency.
Calculating Activation Energies: The energy difference between the reactants and the transition state (ΔE‡) determines the reaction rate. A lower activation energy implies a faster reaction.
These simulations provide a step-by-step "movie" of the reaction mechanism, revealing bond-breaking and bond-forming events. This knowledge allows chemists to understand reaction outcomes, predict the feasibility of a synthetic route, and design catalysts to lower the activation barrier.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Methylamine | 0.0 |
| Transition State (TS) | Structure for nucleophilic attack of amine on carbonyl carbon. | +18.5 |
| Intermediate | Hemiaminal intermediate after initial attack. | -5.2 |
| Product Complex | Mono-imine product + H₂O | -12.0 |
Note: Energies are hypothetical and serve to illustrate a typical reaction profile.
Solvent Effects and Solvation Models
The influence of solvents on the properties of chemical compounds is a critical aspect of chemical research. numberanalytics.com Solvation models are theoretical frameworks used to describe the interactions between a solute, such as this compound, and a solvent. numberanalytics.com These models are essential for predicting how a solvent can affect reaction rates, chemical equilibria, and spectroscopic properties. numberanalytics.comohio-state.edu
Common solvation models include continuum models like the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). numberanalytics.comohio-state.edugoogle.comgithub.io In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. ohio-state.edugoogle.com This approach simplifies calculations by avoiding the explicit representation of individual solvent molecules. ohio-state.edu For instance, the CPCM model, implemented in computational chemistry software like ORCA, represents the solvent as a dielectric polarizable continuum. google.com The SMD model is a universal continuum solvation model applicable to any charged or uncharged solute in any liquid medium for which key descriptors are known. github.io It calculates the electrostatic solvation energy using the CPCM method but with different atomic radii and also accounts for non-electrostatic contributions. google.comgithub.io
The choice of solvent can significantly impact the electronic properties of a molecule. For example, a study on a different organic compound showed that the band gap energy, a crucial parameter for optoelectronic applications, varied depending on whether ethanol (B145695) or acetone (B3395972) was used as the solvent. scielo.org.mxscielo.org.mx Specifically, the band gap was found to be 4.17 and 3.42 eV in ethanol, and 4.05 and 3.44 eV in acetone. scielo.org.mxscielo.org.mx This highlights the importance of considering solvent effects in the computational design of materials. For more complex scenarios, such as modeling nonlinear dielectric effects, multilayered continuum models can be employed where the medium is partitioned into multiple dielectric layers. uchile.cl
| Model | Description | Key Features |
| PCM (Polarizable Continuum Model) | A widely-used implicit solvent model that represents the solvent as a structureless dielectric continuum. ohio-state.edu | Computationally efficient, can be used to explore the effects of solvation on various chemical and physical properties. ohio-state.edu |
| COSMO (Conductor-like Screening Model) | Describes dielectric screening effects in solvents by treating the solvent as a conductor-like medium. github.io | Facilitates geometry optimization and dynamics due to a smooth potential energy surface. github.io |
| SMD (Solvation Model based on Density) | A universal continuum solvation model applicable to a wide range of solutes and solvents. github.io | Calculates both electrostatic and non-electrostatic contributions to the free energy of solvation. google.comgithub.io |
Prediction of Polymer Architecture and Aggregation Behavior
Computational methods are also instrumental in predicting the architecture of polymers derived from monomers like this compound and their subsequent aggregation behavior. The synthesis of complex polymeric architectures (CPAs) often relies on techniques like reversible-deactivation radical polymerization (RDRP). rsc.org Computational screening can help in designing initiators and optimizing polymerization conditions to achieve desired polymer structures, such as star polymers or bottle-brush copolymers. rsc.org
The aggregation behavior of molecules is influenced by factors such as hydrophobicity, secondary structure preferences, and the placement of charged residues. nih.gov Algorithms have been developed to predict the intrinsic aggregation propensity of a sequence based on these physicochemical properties. nih.gov For instance, the Zagg score can predict the relative aggregation rates of different polypeptides. nih.gov
Molecular dynamics (MD) simulations are a powerful tool for studying the self-assembly process at a molecular level. nih.govrsc.org By simulating the movement and interaction of molecules over time, MD can reveal the mechanisms of aggregation and the structures of the resulting assemblies. nih.govrsc.org Coarse-grained models, which simplify the representation of molecules, can be used to simulate larger systems and longer timescales, making it possible to observe processes like micelle formation and fusion. ucl.ac.ukrsc.org These simulations can provide valuable insights into how the architecture of polymers influences their self-assembly and the properties of the resulting materials. nih.govmdpi.com For example, studies have shown that the architecture of copolymers (e.g., block versus random) can significantly affect their ability to condense DNA and their efficiency in gene delivery. nih.gov
Computational Materials Design and Property Prediction
Computational methods have become indispensable in the design of new materials and the prediction of their properties. These approaches accelerate the discovery process by allowing for the virtual screening of numerous candidate molecules before undertaking experimental synthesis.
Predictive Modeling for Optoelectronic and Electronic Properties
Predictive modeling plays a crucial role in forecasting the optoelectronic and electronic properties of materials derived from compounds like this compound. scielo.org.mx Computational quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to predict the electronic structure of many-body systems with high accuracy. researchgate.net These calculations can determine key parameters for optoelectronic applications, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), band gap energy, refractive index, and dielectric constant. scielo.org.mxscielo.org.mx
For example, the band gap energy and refractive index are fundamental properties that determine the suitability of a material for applications like solar cells and light-emitting diodes (LEDs). scielo.org.mxscielo.org.mx Theoretical calculations can show how chemical modifications, such as the introduction of different functional groups or the mixing of halogens in perovskites, can tune these properties. nih.gov The virtual crystal approximation (VCA) within DFT is one such method used to model the properties of mixed chemical species. nih.gov
Machine learning (ML) is increasingly being used to predict material properties. researchgate.netmdpi.com By training models on existing datasets of materials with known properties, ML algorithms can learn the relationships between chemical structure and performance. researchgate.netmdpi.com These models can then be used to predict the properties of new, hypothetical materials, significantly reducing the time and cost of development. researchgate.netmdpi.com
| Property | Description | Computational Method |
| Band Gap Energy | The energy difference between the valence band and the conduction band, determining the material's conductivity and optical properties. scielo.org.mxscielo.org.mx | DFT, GW approximation. scielo.org.mxscielo.org.mxnih.gov |
| Refractive Index | A measure of how light propagates through a material, important for optical device design. scielo.org.mxscielo.org.mx | DFT calculations. scielo.org.mxscielo.org.mx |
| Exciton Binding Energy | The energy required to separate an electron-hole pair, relevant for photovoltaic and light-emitting applications. nih.gov | Bethe-Salpeter equation (BSE). nih.gov |
| Charge-Carrier Mobility | The ease with which charge carriers (electrons and holes) move through a material, crucial for electronic devices. nih.gov | Calculated from effective masses obtained via DFT. nih.gov |
Simulation of Self-Assembly Processes and Interfacial Interactions
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a key process in the formation of functional materials. nih.gov Molecular dynamics (MD) simulations are a primary tool for studying these processes at the atomic level. nih.govrsc.org By simulating the trajectories of individual atoms and molecules, MD can provide a detailed picture of how intermolecular forces drive the formation of complex architectures. nih.govrsc.org
These simulations can be used to investigate the self-assembly of surfactants into micelles, the formation of vesicles, and the aggregation of polymers. rsc.orgucl.ac.uk For instance, MD simulations have been used to observe the mechanism of micelle formation from a random distribution of surfactant molecules in solution. rsc.org Coarse-grained MD simulations, which group atoms into larger beads, allow for the study of larger systems and longer time scales, which are often necessary to capture the full dynamics of self-assembly. ucl.ac.ukrsc.org
Understanding interfacial interactions is also critical for many applications. Computational models can be used to study the behavior of molecules at interfaces, such as the interaction of a drug molecule with a cell membrane or the adsorption of molecules onto a surface. mdpi.com DFT calculations, for example, can be used to investigate the binding energies and geometries of molecules adsorbed on nanomaterials. mdpi.com These simulations provide insights that are crucial for the design of sensors, catalysts, and drug delivery systems. mdpi.com
Integration of Machine Learning and Artificial Intelligence in Chemical Research
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling the analysis of large datasets and the development of predictive models. chimia.chmdpi.comengineering.org.cn In the context of this compound and its derivatives, ML can be applied to various aspects of the research and development process.
One key application is in the prediction of reaction outcomes and the optimization of synthesis conditions. researchgate.netmdpi.com ML models can be trained on vast amounts of reaction data to predict the products of a chemical reaction, their yields, and selectivity. researchgate.net This can save significant time and resources compared to traditional experimental approaches. researchgate.net
ML is also being used to accelerate the discovery of new materials with desired properties. chimia.chcecam.org By learning from existing data, ML models can predict the properties of hypothetical molecules, allowing researchers to screen vast chemical spaces for promising candidates. researchgate.netchemrxiv.org For example, ML models can be trained to predict the optoelectronic properties of organic semiconductors or the catalytic activity of a new compound. scielo.org.mxresearchgate.net
Furthermore, AI and ML are being integrated into automated synthesis platforms, creating "smart" laboratories that can independently design and execute experiments. mdpi.com These systems can use ML algorithms to analyze experimental results in real-time and decide on the next set of experiments to perform, leading to a more efficient and autonomous discovery process. mdpi.com The integration of these technologies promises to significantly accelerate the pace of innovation in chemistry and materials science. chimia.chcecam.org
Conclusion and Outlook for 4,5 Dimethoxyisophthalaldehyde Research
Synthesis and Application Versatility
The utility of 4,5-Dimethoxyisophthalaldehyde as a precursor is fundamentally linked to its synthetic accessibility and the reactivity of its functional groups. Research has demonstrated viable synthetic pathways and a growing range of applications, particularly in polymer and materials science.
One established method for synthesizing this compound begins with vanillin (B372448), a bio-based phenolic aldehyde. rsc.org This multi-step process involves protection of the hydroxyl group, followed by formylation and subsequent methylation to yield the target dialdehyde (B1249045). A more detailed, greener synthesis route has been reported which also starts from vanillin and proceeds through an intermediate to afford the product in high yield. rsc.org Another general strategy for producing substituted isophthalaldehydes involves the formylation of a corresponding dimethoxybenzene derivative, often through a lithium-bromine exchange followed by reaction with a formylating agent like dimethylformamide. uni-heidelberg.de These synthetic routes make the compound available for further chemical elaboration.
The dual aldehyde functionality allows this compound to act as a crosslinking agent or a monomer in polymerization reactions. A significant application is in the creation of high-performance, bio-based epoxy thermosets. rsc.org In this process, the dialdehyde is first converted into a dioxime, which is then reduced to form bio-based amines. rsc.org These amines serve as curing agents for epoxy resins, leading to thermosetting polymers with potential applications in coatings and composites.
Furthermore, this compound is a key intermediate in the synthesis of advanced photochromic materials. It is used as a starting material to construct fused bis(hemi-indigo) photoswitches. researchgate.net These molecules can undergo reversible isomerization when exposed to light, making them promising candidates for applications in molecular solar thermal energy storage systems and smart materials. researchgate.netku.ac.ae The specific arrangement of the aldehyde groups on the 4,5-dimethoxy-substituted ring is crucial for creating the target molecular architecture of the photoswitch. The compound's aldehyde groups can also undergo condensation reactions to form porous organic polymers (POPs), which have potential uses in dye adsorption and catalysis. researchgate.net
Table 1: Example Synthesis Route for this compound This table is interactive. You can sort and filter the data.
| Step | Starting Material | Key Reagents | Product | Reported Yield |
|---|---|---|---|---|
| 1 | Vanillin | Trifluoroacetic acid, Hydrochloric acid | Intermediate Aldehyde | 96% |
| 2 | Intermediate Aldehyde | Potassium carbonate, Dimethyl sulfate (B86663) | This compound | 66% |
Data sourced from a reported greener synthesis method. rsc.org
Persistent Challenges and Opportunities for Innovation
Despite its demonstrated utility, research and application of this compound are not without challenges. These hurdles, however, create significant opportunities for innovation in synthetic chemistry and material design.
A primary challenge lies in the synthesis of the compound. Multi-step syntheses, such as those starting from vanillin, can be inefficient due to cumulative yield losses and the need for purification at each stage. rsc.org Furthermore, some established methods for methylation and formylation employ hazardous reagents, such as dimethyl sulfate or organolithium compounds, which require stringent safety protocols and generate problematic waste streams. rsc.orguni-heidelberg.de The regioselectivity of formylation reactions on substituted benzene (B151609) rings can also be difficult to control, potentially leading to isomeric impurities that are difficult to separate.
These synthetic challenges present clear opportunities for innovation. The development of more direct, atom-economical, and greener synthetic routes is a major goal. This could involve exploring catalytic methods, such as direct C-H activation and formylation of 1,2-dimethoxybenzene, which could reduce the number of steps and the use of stoichiometric, hazardous reagents. Biocatalysis and enzymatic transformations represent another frontier for sustainable synthesis. mdpi.com
In terms of its application, a key challenge is fully exploiting the differential reactivity of the two aldehyde groups. Most current applications use them equivalently in polymerization or symmetric condensation reactions. An opportunity for innovation lies in developing selective, stepwise functionalization methods to create asymmetrical molecules. This could lead to novel intermediates for pharmaceuticals or highly specialized electronic materials. There is also a significant opportunity to explore the influence of the 4,5-dimethoxy substitution pattern on the properties of resulting polymers and materials, comparing them to isomers like 4,6- or 2,5-dimethoxyisophthalaldehyde to establish structure-property relationships that can guide the design of new functional materials. smolecule.com
Table 2: Challenges and Opportunities in this compound Research This table is interactive. You can sort and filter the data.
| Area | Persistent Challenge | Opportunity for Innovation |
|---|---|---|
| Synthesis | Multi-step procedures with cumulative yield loss. rsc.org | Development of direct, one-pot catalytic syntheses. |
| Synthesis | Use of hazardous reagents (e.g., dimethyl sulfate). rsc.org | Exploration of greener reagents and biocatalytic methods. mdpi.com |
| Purification | Difficulty in removing isomeric or side-product impurities. | Designing highly selective reactions to ensure product purity. |
| Functionalization | Aldehyde groups often react symmetrically. | Devising methods for selective, stepwise functionalization. |
| Material Design | Limited understanding of its specific structure-property effects. | Systematic studies to correlate the 4,5-substitution pattern with material performance. |
Future Directions in Fundamental and Applied Research
The outlook for this compound research is promising, with potential for significant advancements in both fundamental understanding and practical applications. Future work is expected to branch into more sophisticated materials and sustainable chemical processes.
A key direction for fundamental research will be a deeper investigation into the reactivity of the molecule and the electronic influence of the vicinal methoxy (B1213986) groups on the aldehyde functions. This knowledge is crucial for designing more controlled and selective chemical transformations. Computational modeling combined with experimental studies could provide valuable insights into reaction mechanisms and predict the properties of novel derivatives.
In applied research, a major future direction lies in the field of advanced, light-responsive materials. Building on its use in photoswitches, this compound could be a precursor for more complex and efficient molecular machines and dynamic molecular crystals. ku.ac.aeresearchgate.netresearchgate.net The goal is to develop materials with tailored photophysical properties, such as specific absorption wavelengths and high fatigue resistance, for applications in data storage, photopharmacology, and soft robotics. researchgate.netnih.gov
The compound's bio-based potential, originating from vanillin, positions it as a key player in the development of sustainable polymers. rsc.org Future research will likely focus on creating fully bio-based and recyclable thermosets and polyesters. mdpi.com This involves designing polymers with dynamic covalent bonds or other functionalities that allow for closed-loop recycling, addressing the end-of-life problem for traditional thermosetting materials.
Furthermore, the use of this compound as a monomer for porous organic polymers (POPs) and covalent organic frameworks (COFs) is an emerging area. researchgate.net Future work could focus on designing frameworks with tailored pore sizes and chemical environments for specific applications, including gas storage, chemical separations, and heterogeneous catalysis. The functionalization of such materials could also lead to advanced nanocomposite hydrogels for applications in tissue engineering and drug delivery. frontiersin.org
Q & A
Basic: What are the recommended synthetic routes for 4,5-Dimethoxyisophthalaldehyde, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves regioselective functionalization of isophthalaldehyde derivatives. A validated approach includes:
- Stepwise methoxylation : Protecting aldehyde groups during methoxy group introduction to avoid side reactions.
- Metal-halogen exchange : Utilize o-dihalide precursors followed by fluoride-induced decomposition to generate reactive intermediates, as demonstrated in indolyne synthesis .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Purity can be confirmed via melting point analysis and HPLC (>98% purity threshold).
Basic: How can structural confirmation of this compound be achieved post-synthesis?
Methodological Answer:
Use a combination of spectroscopic techniques:
- 2D NMR : Employ COSY for proton-proton correlations, HSQC for carbon-proton bonding, and HMBC to confirm long-range coupling between methoxy/aldehyde groups and aromatic protons .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS) to confirm the molecular formula.
- IR spectroscopy : Identify characteristic aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) bands.
Advanced: What electronic and steric factors govern the regioselectivity of this compound in Diels-Alder reactions?
Methodological Answer:
Regioselectivity is influenced by:
- Electronic effects : Electron-donating methoxy groups activate specific positions, altering frontier molecular orbitals (HOMO/LUMO). Computational modeling (e.g., DFT at M06-2X/6-311+G(2df,p)) can predict transition-state preferences .
- Steric hindrance : Bulky substituents on dienes (e.g., 2-tert-butylfuran) may favor less sterically hindered adducts.
- Experimental validation : Compare reaction outcomes using substituted dienes and analyze products via NOESY NMR to determine spatial arrangements .
Advanced: How should researchers address contradictions in reported reactivity data for this compound?
Methodological Answer:
- Systematic variable testing : Replicate experiments under varying conditions (solvent polarity, temperature, catalysts) to identify critical parameters.
- Control experiments : Eliminate confounding factors (e.g., trace moisture, oxygen) by conducting reactions under inert atmospheres.
- Computational cross-validation : Use DFT calculations to reconcile experimental outcomes with theoretical predictions, focusing on electronic structure discrepancies .
Advanced: What computational strategies predict the reactivity of this compound in complex reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometries and calculate activation energies for proposed reaction pathways.
- Natural Bond Orbital (NBO) analysis : Identify charge distribution and hyperconjugative interactions influencing reactivity .
- Solvent modeling : Include solvent effects (e.g., PCM model) to simulate real reaction environments.
Basic: What analytical methods quantify this compound in reaction mixtures?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column with acetonitrile/water mobile phase and detection at 254 nm (aldehyde absorption band).
- Calibration curves : Prepare standard solutions (0.1–10 mM) for linear regression analysis.
- Internal standards : Add deuterated analogs to correct for matrix effects .
Advanced: How to design experiments for studying enzyme-mediated transformations of this compound?
Methodological Answer:
- Enzyme screening : Test oxidoreductases (e.g., aldose reductase) or cytochrome P450 isoforms for catalytic activity.
- Kinetic assays : Monitor aldehyde conversion via UV spectroscopy or LC-MS.
- Docking simulations : Use molecular docking software (e.g., AutoDock) to predict binding modes and active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
